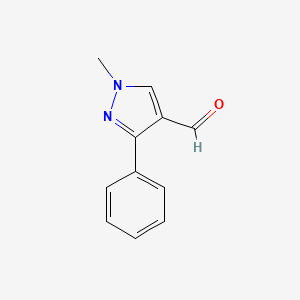

1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-7-10(8-14)11(12-13)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSFPCDQTDLOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345357 | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304477-40-5 | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its physicochemical characteristics, synthesis protocols, and spectroscopic data, offering a valuable resource for professionals in drug discovery and development.

Core Properties and Data

This compound is a solid, appearing as white to pale yellow crystals.[1] It serves as a versatile intermediate in the synthesis of more complex molecules and is noted for its potential applications in the development of new therapeutic agents, owing to the established pharmacological importance of the pyrazole scaffold.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 304477-40-5 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O | [1][5] |

| Molecular Weight | 186.21 g/mol | [5] |

| Appearance | White or pale yellow crystals | [1] |

| Melting Point | 105 °C | [1] |

| Boiling Point (Predicted) | 356.4 ± 30.0 °C | [1] |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [1] |

| Flash Point (Predicted) | 169.4 °C | [1] |

| Vapor Pressure (Predicted) | 2.92E-05 mmHg at 25°C | [1] |

| Refractive Index (Predicted) | 1.593 | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Vilsmeier-Haack reaction.[6][7] This reaction facilitates the formylation of electron-rich heterocyclic compounds. The general approach involves the reaction of a corresponding hydrazone with the Vilsmeier reagent, which is typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][6]

General Experimental Protocol: Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

The synthesis of this compound can be adapted from established protocols for similar pyrazole derivatives.[6][8][9] The process begins with the synthesis of the precursor hydrazone, followed by cyclization and formylation.

Step 1: Synthesis of the Phenylhydrazone of Acetophenone

A mixture of acetophenone and phenylhydrazine is refluxed in ethanol with a catalytic amount of acetic acid.[2][9] The resulting phenylhydrazone precipitates upon cooling and can be purified by recrystallization.

Step 2: Vilsmeier-Haack Reaction

The synthesized phenylhydrazone is then subjected to the Vilsmeier-Haack reaction. The Vilsmeier reagent is prepared by adding phosphorus oxychloride to chilled dimethylformamide. The hydrazone is then added to this reagent, and the mixture is heated.[6][9] The reaction introduces a formyl group at the 4-position of the newly formed pyrazole ring. The product is typically isolated by pouring the reaction mixture into ice water and neutralizing it, followed by filtration and recrystallization.[9]

Diagram 1: General Workflow for the Vilsmeier-Haack Synthesis

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet for the aldehyde proton (~9.8-10.1 ppm).- A singlet for the pyrazole ring proton.- A singlet for the N-methyl protons.- Multiplets for the phenyl group protons.[10] |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (~183-186 ppm).- Signals for the pyrazole ring carbons.- Signals for the phenyl group carbons.- A signal for the N-methyl carbon.[10] |

| IR (KBr, cm⁻¹) | - A strong C=O stretching vibration for the aldehyde (~1660-1695 cm⁻¹).- C-H stretching vibrations for aromatic and methyl groups.- C=C and C=N stretching vibrations of the pyrazole and phenyl rings.[2][12] |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |

Biological Activity and Potential Applications

The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][13] While specific biological studies on this compound are not extensively documented in the public domain, its structural features suggest it as a promising candidate for further investigation and as a key intermediate in the synthesis of novel bioactive molecules. The aldehyde functional group provides a convenient handle for derivatization to generate libraries of compounds for screening.[1]

Diagram 2: Potential Derivatization Pathways for Biological Screening

Caption: Potential derivatization pathways for generating compound libraries.

Safety Information

As an organic aldehyde, this compound should be handled with appropriate safety precautions. It is predicted to be an irritant to the skin and eyes.[1] Standard laboratory safety practices, including the use of personal protective equipment, are recommended.

This technical guide serves as a foundational resource for researchers and scientists working with this compound. The provided data and protocols are intended to facilitate further research and development in the fields of organic synthesis and medicinal chemistry.

References

- 1. chembk.com [chembk.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H10N2O | CID 848884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. degres.eu [degres.eu]

- 9. tandfonline.com [tandfonline.com]

- 10. rsc.org [rsc.org]

- 11. epubl.ktu.edu [epubl.ktu.edu]

- 12. jocpr.com [jocpr.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

CAS Number: 304477-40-5

Abstract: This technical guide provides a comprehensive overview of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde with significant applications in medicinal chemistry and organic synthesis. This document details its physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis. Furthermore, it explores its role as a key building block in the development of novel therapeutic agents, particularly as a scaffold for selective COX-2 inhibitors in anti-inflammatory drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of technical information and methodologies.

Chemical and Physical Properties

This compound is a solid, crystalline compound, appearing as white or pale yellow crystals.[1] It is an organic compound with the chemical formula C11H10N2O.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 304477-40-5 | ChemBK[1] |

| Molecular Formula | C11H10N2O | ChemBK[1] |

| Molecular Weight | 186.21 g/mol | ChemBK[1] |

| Melting Point | 105 °C | ChemBK[1] |

| Boiling Point | 356.4 ± 30.0 °C (Predicted) | ChemBK[1] |

| Density | 1.13 ± 0.1 g/cm³ (20 °C) | ChemBK[1] |

| Flash Point | 169.4 °C | ChemBK[1] |

| Vapor Pressure | 2.92E-05 mmHg at 25°C | ChemBK[1] |

| Refractive Index | 1.593 | ChemBK[1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | Spectral data for the closely related compound 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows a singlet for the aldehyde proton around 9.97 ppm, signals for the phenyl group protons in the aromatic region (7.46-7.55 ppm), and a singlet for the methyl group protons at approximately 2.54 ppm. |

| ¹³C NMR | For 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde carbon appears around 183.8 ppm. Aromatic and pyrazole ring carbons resonate between 117.3 and 151.7 ppm, with the methyl carbon appearing at approximately 13.8 ppm. |

| IR (Infrared) | The IR spectrum of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits a characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1676 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3065 cm⁻¹, and C-H stretching of the methyl group is seen near 2927 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum of the related 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows a molecular ion peak corresponding to its molecular weight. |

Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich heterocyclic compounds.

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methods for the synthesis of similar pyrazole-4-carbaldehydes.

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 1-phenyl-3-methyl-5-pyrazolone (Intermediate):

-

In a round-bottom flask, dissolve phenylhydrazine in ethanol.

-

Add ethyl acetoacetate dropwise to the solution while stirring.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid, 1-phenyl-3-methyl-5-pyrazolone, is filtered, washed with water, and dried.

-

-

Vilsmeier-Haack Formylation:

-

In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride dropwise to ice-cold N,N-dimethylformamide with constant stirring.

-

To this freshly prepared Vilsmeier reagent, add the 1-phenyl-3-methyl-5-pyrazolone intermediate in portions, ensuring the temperature remains low.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, and then heat at 60-70°C for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a sodium hydroxide solution.

-

The crude product will precipitate out. Filter the solid, wash thoroughly with water, and dry.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

-

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

Derivatives of pyrazole are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This compound serves as a versatile intermediate for the synthesis of various pharmacologically active molecules.

Role as a Scaffold for COX-2 Inhibitors

A prominent application of this pyrazole derivative is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme that plays a key role in inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole ring is a core structural feature of several selective COX-2 inhibitors, including the well-known drug Celecoxib.

The general mechanism involves the binding of the pyrazole-based inhibitor to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Caption: Mechanism of action for pyrazole-based COX-2 inhibitors.

Experimental Workflow for Screening Anti-inflammatory Activity

The anti-inflammatory potential of compounds derived from this compound can be evaluated using a standard in vitro experimental workflow.

References

Spectral Data and Synthetic Protocol for 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Basic physicochemical properties of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | --INVALID-LINK--[1] |

| Molar Mass | 186.21 g/mol | --INVALID-LINK--[1] |

| Melting Point | 105 °C | --INVALID-LINK--[1] |

| Boiling Point | 356.4 ± 30.0 °C (Predicted) | --INVALID-LINK--[1] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK--[1] |

Spectral Data Summary

The following tables present representative spectral data for compounds structurally analogous to this compound. This data can be used to predict the spectral characteristics of the target compound.

¹H NMR Spectral Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | CDCl₃ | 9.97 (s, 1H, CHO), 7.46-7.55 (m, 5H, Ar-H), 2.54 (s, 3H, CH₃) |

| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde [2][3] | CDCl₃ | 8.61 (s, 1H, aldehyde-H), 7.81 (d, 2H, J = 8.1 Hz, Ar-H), 7.46 (d, 2H, J = 8.1 Hz, Ar-H), 7.23 (d, 1H, J = 7.3 Hz), 7.04 (d, 2H, J = 8.3 Hz, Ar-H), 6.93 (d, 2H, J = 8.3 Hz, Ar-H), 2.34 (s, 3H, o-tolyloxy methyl), 2.22 (s, 3H, pyrazole methyl) |

¹³C NMR Spectral Data of an Analogous Compound

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde [4] | CDCl₃ | 182.9, 153.8, 139.0, 136.7, 134.2, 133.8 (q, J = 33.8 Hz), 129.1, 128.5, 126.1, 125.9, 125.3, 123.7, 123.3, 122.6, 121.8 (q, J = 271.8 Hz) |

IR Spectral Data of Analogous Compounds

| Compound | Sample Prep | Characteristic Peaks (cm⁻¹) |

| Derivatives of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde [5] | KBr | ~3409 (Ar, C-H), ~1610 (Ar, C=N), ~1504 (Ar, C=C), ~1438 (Ar, C-N) |

| 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde [4] | KBr | 3106, 3062, 2840, 1695 (C=O), 1602, 1530, 1401, 1313, 1132, 856, 719 |

Mass Spectrometry Data of an Analogous Compound

| Compound | Ionization Method | m/z |

| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde [2][3][6] | ESI-MS | 293.1 [M+H]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocycles.[4][7][8][9][10] A plausible synthetic route is outlined below.

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto an aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10]

Proposed Starting Material: 1-Methyl-3-phenyl-1H-pyrazole.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0-5 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at the same temperature for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 1-Methyl-3-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate of this compound should form.

-

Purification: Filter the crude product, wash it with cold water, and dry it under a vacuum. For further purification, recrystallize the solid from a suitable solvent such as ethanol or an ethanol-water mixture.

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a linear process and does not involve complex signaling pathways. The experimental workflow is visualized in the diagram above. The key logical relationship is the electrophilic aromatic substitution of the pyrazole ring by the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde.

Caption: Logical flow of the Vilsmeier-Haack formylation reaction.

References

- 1. chembk.com [chembk.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. degres.eu [degres.eu]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

Delving into the Solubility Profile of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount in predicting its solubility. 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a white to pale yellow crystalline solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molar Mass | 186.21 g/mol | [1] |

| Melting Point | 105 °C | [1] |

| Boiling Point (Predicted) | 356.4 ± 30.0 °C | [1] |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [1] |

Inferred Solubility Profile

Direct, experimentally determined quantitative solubility data for this compound in a range of common solvents is currently limited in publicly accessible literature. However, based on the solubility characteristics of analogous pyrazole-based compounds, a qualitative solubility profile can be inferred.

Structurally similar compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderate solubility in solvents such as acetone.[2] The synthesis and purification procedures for various pyrazole derivatives frequently employ solvents like ethanol and dimethylformamide (DMF), suggesting that this compound is likely to be soluble in these polar organic solvents.[3][4]

Conversely, given its predominantly organic structure with a phenyl and a pyrazole ring, the compound is expected to have limited solubility in water. A structurally related compound, 3-phenyl-1H-pyrazole-4-carbaldehyde, has a reported aqueous solubility of 10.3 µg/mL at pH 7.4, indicating poor water solubility.[5]

A summary of the inferred solubility is presented below:

| Solvent Type | Examples | Inferred Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Good | Based on the reported high solubility of similar pyrazole derivatives in these solvents for synthetic reactions.[2] |

| Polar Protic | Ethanol, Methanol | Moderate to Good | Commonly used as recrystallization solvents for related compounds, indicating sufficient solubility at elevated temperatures and potentially moderate solubility at ambient temperatures.[2] |

| Less Polar Organic | Acetone, Dichloromethane | Moderate | The presence of polar functional groups (carbonyl and pyrazole nitrogens) suggests some interaction with moderately polar solvents.[2] |

| Nonpolar | Hexane, Toluene | Low | The molecule possesses significant polarity, making it unlikely to be highly soluble in nonpolar solvents. |

| Aqueous | Water | Low | The hydrophobic phenyl and methyl groups are expected to limit solubility in water.[5] |

Experimental Protocol for Solubility Determination

To obtain precise and quantitative solubility data for this compound, a standardized experimental protocol is recommended. The following outlines a general method for determining the solubility of a crystalline organic compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, DMSO, acetone, hexane)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure the concentration of the dissolved solid remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved compound in the samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in units such as mg/mL, g/L, or mol/L.

-

The following diagram illustrates the general workflow for this experimental protocol.

References

- 1. chembk.com [chembk.com]

- 2. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis and Significance of Pyrazole-4-Carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Perspective

The story of pyrazole-4-carbaldehydes is intrinsically linked to the broader history of pyrazole chemistry. The term "pyrazole" was first coined in 1883 by the German chemist Ludwig Knorr.[1] A significant milestone in pyrazole synthesis was achieved by Hans von Pechmann in 1898. While the pyrazole ring system has been known for over a century, pyrazole-4-carbaldehydes emerged as crucial synthetic intermediates much later, largely due to the development of efficient formylation techniques.

These compounds serve as versatile building blocks in medicinal chemistry, providing a scaffold for the synthesis of a wide array of biologically active molecules.[2][3] Their importance lies in the reactivity of the aldehyde group, which allows for the construction of more complex molecular architectures. Pyrazole-4-carbaldehydes are key precursors in the development of drugs with anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][4]

Core Synthetic Methodologies

The formylation of the pyrazole ring at the C4-position is the cornerstone of pyrazole-4-carbaldehyde synthesis. The electron-rich nature of the C4 position makes it susceptible to electrophilic attack.[5] Several methods have been developed, with the Vilsmeier-Haack reaction being the most prominent and widely used.[2]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the principal method for the synthesis of pyrazole-4-carbaldehydes.[2] It involves the formylation of a suitable pyrazole precursor, typically a hydrazone, using the Vilsmeier reagent (a chloromethyleniminium salt) generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6]

Plausible Mechanism: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent. The electron-rich carbon at the 4-position of the pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final pyrazole-4-carbaldehyde.[5]

Experimental Protocol: Vilsmeier-Haack Synthesis of 1,3-Disubstituted Pyrazole-4-carbaldehydes

This protocol is a generalized procedure based on multiple reported syntheses.[1][7]

1. Preparation of the Hydrazone Precursor: a. Dissolve the substituted acetophenone (1 equivalent) and a substituted hydrazine (1 equivalent) in a suitable solvent such as methanol or ethanol. b. Add a catalytic amount of glacial acetic acid. c. Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Collect the precipitated hydrazone by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.

2. Vilsmeier-Haack Formylation: a. In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, ~3 equivalents) dropwise to ice-cooled N,N-dimethylformamide (DMF, used as solvent and reagent). Stir until the reagent is formed. b. Dissolve the dried hydrazone from step 1 (1 equivalent) in DMF and add it dropwise to the prepared Vilsmeier reagent. c. Stir the reaction mixture at 60-70°C for 4-8 hours.[1][8] Monitor the reaction completion using TLC. d. After the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring. e. Neutralize the solution with a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution, until the product precipitates. f. Collect the solid product by filtration, wash thoroughly with water, and dry. g. Purify the crude pyrazole-4-carbaldehyde by recrystallization from an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate).[1]

Other Synthetic Routes

While the Vilsmeier-Haack reaction is dominant, other methods for synthesizing pyrazole-4-carbaldehydes exist:

-

Oxidation of Pyrazole-4-methanols: This method involves the oxidation of the corresponding 4-hydroxymethylpyrazole. Various oxidizing agents can be employed for this transformation.

-

Metal-Mediated Formylation: This approach involves the lithiation of a protected pyrazole at the 4-position, followed by quenching the resulting organolithium species with a formylating agent like DMF.[9] This is particularly useful for substrates that may be sensitive to the conditions of the Vilsmeier-Haack reaction.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis and characterization of pyrazole-4-carbaldehydes.

Table 1: Reaction Yields for Vilsmeier-Haack Synthesis

| Precursor Type | Substituents | Yield (%) | Reference |

| Phenylhydrazone | Various aromatic | 56 - 79 | [10] |

| Benzoylhydrazone | Phenyl, substituted phenyl | Good | [1] |

| Hydrazone of galloyl hydrazide | Substituted phenyl | Good | [3] |

| O-benzyl-1-phenyl-1H-pyrazole | - | 60 | [9] |

Table 2: Spectroscopic Characterization Data

| Technique | Functional Group | Characteristic Signal | Reference |

| ¹H NMR | Aldehyde proton (-CHO) | δ 9.8 - 10.14 ppm (singlet) | [11][12] |

| ¹H NMR | Pyrazole C5-H | δ 8.15 ppm (singlet) | [11] |

| ¹³C NMR | Aldehyde carbon (-CHO) | δ ~183 ppm | [11] |

| IR Spectroscopy | Carbonyl stretch (C=O) of aldehyde | 1667 cm⁻¹ | [11] |

Visualization of Synthetic and Experimental Workflows

Caption: Synthetic pathway for pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.

Caption: General experimental workflow for synthesis and characterization.

Applications in Drug Discovery and Development

Pyrazole-4-carbaldehydes are not typically therapeutic agents themselves but are pivotal intermediates in the synthesis of pharmacologically active compounds. The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, and many approved drugs contain this core structure.

Anti-inflammatory Agents and COX-2 Inhibition

A significant application of pyrazole derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The well-known drug Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor containing a pyrazole core.[4]

Signaling Pathway: The anti-inflammatory mechanism of pyrazole-based COX-2 inhibitors involves the arachidonic acid pathway.[11]

-

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes.

-

The COX-2 enzyme metabolizes arachidonic acid into prostaglandin H₂ (PGH₂).

-

PGH₂ is further converted into various prostaglandins (like PGE₂) that are key mediators of inflammation, pain, and fever.[13]

-

Selective COX-2 inhibitors, often synthesized from pyrazole precursors, bind to the active site of the COX-2 enzyme, blocking the synthesis of prostaglandins.[6][11] This selectivity for COX-2 over COX-1 is thought to reduce gastrointestinal side effects associated with traditional NSAIDs.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemmethod.com [chemmethod.com]

- 4. Celecoxib - Wikipedia [en.wikipedia.org]

- 5. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. study.com [study.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. dovepress.com [dovepress.com]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

Potential Research Frontiers for 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Belonging to the pyrazole class of compounds, which are known for a wide array of pharmacological activities, this particular carbaldehyde is a key intermediate for the synthesis of a diverse range of novel molecules. The pyrazole nucleus is a prominent feature in several commercially available drugs, highlighting its therapeutic potential. This technical guide provides an in-depth overview of this compound, including its synthesis, physicochemical properties, and, most importantly, potential research avenues. By exploring the known biological activities of structurally similar pyrazole derivatives, this document aims to inspire and direct future research and development efforts in oncology, infectious diseases, and inflammatory conditions.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its ability to engage in various biological interactions. The presence of the pyrazole ring in drugs such as the anti-inflammatory celecoxib, the anti-obesity rimonabant, and the antipsychotic CDPPB underscores the pharmacological importance of this scaffold. This compound, with its reactive aldehyde group, is a valuable building block for creating extensive libraries of pyrazole-containing compounds for biological screening.

Physicochemical Properties

A clear understanding of the physicochemical properties of a lead compound is fundamental for any drug discovery program. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O | [1][2] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| Appearance | White or pale yellow crystalline solid | [1] |

| Melting Point | 105 °C | [1] |

| Boiling Point (Predicted) | 356.4 ± 30.0 °C | [1] |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [1] |

| CAS Number | 21487-48-9 | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an active hydrogen compound, in this case, a hydrazone precursor, using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

General Reaction Scheme

The synthesis is a two-step process starting from acetophenone and methylhydrazine.

-

Formation of Hydrazone: Acetophenone is reacted with methylhydrazine to form the corresponding hydrazone.

-

Vilsmeier-Haack Cyclization and Formylation: The hydrazone is then treated with the Vilsmeier reagent (POCl₃/DMF) to undergo cyclization and formylation, yielding the final product.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of pyrazole-4-carbaldehydes.

Step 1: Synthesis of 1-phenylethan-1-one 1-methylhydrazone

-

To a solution of acetophenone (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure. The resulting crude hydrazone can be used in the next step without further purification, or it can be purified by recrystallization from ethanol.

Step 2: Vilsmeier-Haack Reaction

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise with constant stirring.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

To this, add a solution of 1-phenylethan-1-one 1-methylhydrazone (1.0 eq) in DMF dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide.

-

The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Potential Research Areas and Biological Activities

While direct biological data for this compound is limited, the extensive research on its derivatives provides a strong rationale for its potential in various therapeutic areas. The aldehyde functional group is a key handle for derivatization to explore these activities.

Anticancer Activity

Pyrazole derivatives have been extensively investigated as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.

-

Kinase Inhibition: Many pyrazole-containing compounds have been identified as potent inhibitors of various kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinase (PI3K). The core pyrazole structure can be modified to achieve selectivity for specific kinase targets.

-

Apoptosis Induction: Pyrazole derivatives have been shown to induce apoptosis in cancer cells through the modulation of key regulatory proteins such as the Bcl-2 family (Bcl-2 and Bax) and caspases.

-

Tubulin Polymerization Inhibition: Some pyrazole analogues have been found to inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs like vinca alkaloids and taxanes.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.

-

Bacterial DNA Gyrase Inhibition: Some pyrazoles have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This is a validated target for antibacterial drugs.

-

Disruption of Bacterial Cell Wall: Certain pyrazole-derived compounds have been shown to interfere with the integrity of the bacterial cell wall.

-

Broad-Spectrum Activity: Derivatives have been reported to be active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Pyrazole-containing compounds are well-established as anti-inflammatory agents.

-

COX-1/COX-2 Inhibition: The most famous example is celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The pyrazole scaffold is key to its activity. By modifying the substituents on the this compound core, novel selective or dual COX-1/COX-2 inhibitors could be developed.

-

Modulation of Pro-inflammatory Cytokines: Pyrazole derivatives have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Proposed Research Workflow

To systematically explore the potential of this compound, a structured research workflow is proposed.

Conclusion

This compound represents a promising starting point for the development of new therapeutic agents. Its straightforward synthesis and the proven track record of the pyrazole scaffold in medicine make it an attractive core for medicinal chemistry campaigns. The potential research areas outlined in this guide—oncology, infectious diseases, and inflammation—are all areas of significant unmet medical need. By leveraging the synthetic versatility of the carbaldehyde group, researchers can generate diverse libraries of novel pyrazole derivatives for biological screening, paving the way for the discovery of the next generation of pyrazole-based drugs.

References

Reactivity of the Aldehyde Group in Pyrazoles: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry. Their derivatives are integral to numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The introduction of an aldehyde group onto the pyrazole ring creates a versatile synthetic intermediate, known as a pyrazole carbaldehyde or formylpyrazole. The aldehyde functional group serves as a crucial handle for molecular elaboration, enabling a diverse array of chemical transformations to build complex, biologically active molecules.[4][5]

This guide provides a comprehensive overview of the reactivity of the aldehyde group in pyrazoles, focusing on its synthetic transformations, influencing factors, and applications in drug discovery. We will delve into key reaction classes, present quantitative data from the literature, provide detailed experimental protocols, and illustrate logical workflows relevant to the field.

Synthesis of Pyrazole Aldehydes

The reactivity of a pyrazole aldehyde is preceded by its synthesis. The most prevalent methods involve the formylation of a pre-formed pyrazole ring or the cyclization of precursors already containing the latent aldehyde functionality.

2.1 Vilsmeier-Haack Reaction The Vilsmeier-Haack reaction is the most widely employed method for the synthesis of pyrazole-4-carbaldehydes.[6] This reaction typically involves treating an appropriate acetophenone hydrazone with the Vilsmeier reagent, which is a complex of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8][9] The reaction proceeds via cyclization and simultaneous formylation at the C4 position of the newly formed pyrazole ring.[6]

2.2 Other Synthetic Routes Alternative methods for synthesizing pyrazole aldehydes include:

-

Oxidation of Pyrazole Methanols: The corresponding pyrazole-alcohols can be oxidized to aldehydes using standard oxidizing agents like manganese dioxide (MnO₂).[10]

-

Grignard and Lithiation Reactions: Formylation can be achieved via Grignard intermediates or direct ortho-lithiation of the pyrazole ring, followed by quenching with a formylating agent like DMF.[10][11]

-

Multicomponent Reactions: Some strategies involve one-pot multicomponent reactions where aldehydes are used as starting materials to construct the pyrazole ring itself.[12][13]

The general workflow for the predominant synthesis method is outlined below.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. jpsionline.com [jpsionline.com]

- 10. epubl.ktu.edu [epubl.ktu.edu]

- 11. tandfonline.com [tandfonline.com]

- 12. Pyrazole synthesis [organic-chemistry.org]

- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of Novel Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy in the structural elucidation and analysis of these compounds. Detailed experimental protocols and organized data tables are provided to facilitate practical application in a research setting.

Introduction to Pyrazole Derivatives and Their Significance

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique structural features and diverse chemical reactivity have made them a "privileged scaffold" in medicinal chemistry. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The development of novel pyrazole-based therapeutic agents relies heavily on accurate and thorough structural characterization, for which spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For pyrazole derivatives, ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and for structural elucidation.[3][4]

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. Key characteristic chemical shifts for pyrazole derivatives are summarized in Table 1. The N-H proton of the pyrazole ring, when present, typically appears as a broad singlet at a downfield chemical shift. The protons on the pyrazole ring itself (H-3, H-4, and H-5) have distinct chemical shifts that are influenced by the nature and position of substituents.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic and aid in confirming the overall structure. Table 2 summarizes typical ¹³C NMR chemical shifts for pyrazole derivatives.

Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives

| Proton | Chemical Shift Range (ppm) | Multiplicity | Notes |

| N-H | 10.0 - 14.0 | broad singlet | Often exchanges with D₂O. |

| Pyrazole H-3/H-5 | 7.5 - 8.5 | doublet / singlet | Chemical shift depends on substitution pattern. |

| Pyrazole H-4 | 6.0 - 7.0 | triplet / singlet | Chemical shift depends on substitution pattern. |

| Aromatic Protons | 7.0 - 8.5 | multiplet | Protons on aryl substituents. |

| Aliphatic Protons | 0.8 - 4.5 | various | Protons on alkyl or other aliphatic substituents. |

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives

| Carbon | Chemical Shift Range (ppm) | Notes |

| Pyrazole C-3/C-5 | 130 - 155 | Chemical shift depends on substitution. |

| Pyrazole C-4 | 100 - 115 | Typically the most upfield of the pyrazole carbons. |

| Aromatic Carbons | 110 - 160 | Carbons of aryl substituents. |

| Carbonyl C=O | 160 - 190 | If present as a substituent. |

| Aliphatic Carbons | 10 - 60 | Carbons of alkyl or other aliphatic substituents. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For pyrazole derivatives, IR spectroscopy is crucial for identifying the N-H bond, as well as other functional groups attached to the pyrazole core.[1]

Table 3: Characteristic IR Absorption Bands for Pyrazole Derivatives

| Functional Group | Bond Vibration | Wavenumber (cm⁻¹) | Intensity |

| Pyrazole N-H | Stretch | 3100 - 3500 | Medium, often broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to strong |

| C=N (pyrazole ring) | Stretch | 1500 - 1650 | Medium to strong |

| C=C (pyrazole ring) | Stretch | 1400 - 1550 | Medium to strong |

| C=O (substituent) | Stretch | 1650 - 1750 | Strong |

| NO₂ (substituent) | Asymmetric Stretch | 1500 - 1570 | Strong |

| NO₂ (substituent) | Symmetric Stretch | 1300 - 1370 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum can offer valuable structural insights.[5]

The fragmentation of pyrazole derivatives often involves characteristic losses of small molecules such as HCN and N₂ from the molecular ion or protonated molecule. The specific fragmentation pattern is highly dependent on the nature and position of the substituents on the pyrazole ring.

Table 4: Common Mass Spectrometry Fragmentation Patterns for Pyrazole Derivatives

| Fragmentation Process | Neutral Loss | Significance |

| Ring Cleavage | HCN | Characteristic for many nitrogen-containing heterocycles. |

| Ring Cleavage | N₂ | Indicative of the pyrazole core. |

| Loss of Substituents | Varies | Provides information about the attached functional groups. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. For pyrazole derivatives, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions within the aromatic pyrazole ring and any conjugated systems.[6]

Table 5: Typical UV-Vis Absorption Maxima (λmax) for Pyrazole Derivatives

| Electronic Transition | Wavelength Range (nm) | Notes |

| π → π | 200 - 300 | High intensity absorption. Position is sensitive to substituents and solvent polarity. |

| n → π | 250 - 350 | Lower intensity absorption, may be obscured by π → π* bands. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the novel pyrazole derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid pyrazole derivative with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the background spectrum (air or an empty KBr pellet).

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[5]

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the pyrazole derivative (typically 0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

For Electrospray Ionization (ESI), the solution can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system.

-

For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).

Data Acquisition:

-

Calibrate the mass spectrometer using a known standard.

-

Select the appropriate ionization mode (e.g., ESI positive or negative, EI).

-

Acquire the mass spectrum in full scan mode to determine the molecular weight.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments by selecting the precursor ion of interest and inducing fragmentation.[5]

UV-Visible Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the pyrazole derivative of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Prepare a series of dilutions from the stock solution to a final concentration typically in the range of 10⁻⁵ to 10⁻⁶ M.[5]

Data Acquisition:

-

Use a matched pair of cuvettes, one for the blank (solvent only) and one for the sample.

-

Record the baseline with the blank cuvette.

-

Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).[5]

Signaling Pathways and Logical Workflows

Many novel pyrazole derivatives are designed as inhibitors of specific signaling pathways implicated in diseases such as cancer and inflammation. Understanding these pathways is crucial for rational drug design and development.

Key Signaling Pathways Targeted by Pyrazole Derivatives

Pyrazole-based compounds have been successfully developed as inhibitors of several key protein kinases involved in cellular signaling, including:

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in inflammatory responses and stress signaling.[3][7]

-

Cyclin-Dependent Kinase (CDK) Pathways: CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[4][5]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway: VEGFRs play a key role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[8]

Caption: Key signaling pathways targeted by novel pyrazole derivatives.

Experimental Workflow for Spectroscopic Characterization

A logical workflow is essential for the efficient and comprehensive characterization of novel compounds.

Caption: General experimental workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of novel pyrazole derivatives is a critical step in the drug discovery and development process. A combination of NMR, IR, MS, and UV-Vis spectroscopy provides a comprehensive understanding of the molecular structure, functional groups, and electronic properties of these compounds. This guide has provided a detailed overview of these techniques, including practical experimental protocols and tabulated spectral data, to serve as a valuable resource for researchers in the field. The integration of this spectroscopic data with an understanding of the relevant biological signaling pathways will continue to drive the successful development of new and effective pyrazole-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. d-nb.info [d-nb.info]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BiblioBoard [openresearchlibrary.org]

- 8. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Introduction

1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and functional materials. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. The presence of a formyl group at the 4-position allows for further chemical modifications, making this compound a valuable building block for drug discovery and development professionals. These application notes provide a detailed protocol for the synthesis of this compound, primarily through the widely used Vilsmeier-Haack reaction.

Core Synthesis Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto a substrate.[2][3] For the synthesis of this compound, the Vilsmeier-Haack reaction can be applied to a suitable hydrazone precursor.

A common and effective strategy involves the reaction of acetophenone with methylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to a one-pot cyclization and formylation using the Vilsmeier-Haack reagent to yield the desired pyrazole-4-carbaldehyde.[4][5]

Experimental Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction on hydrazone precursors. While specific yields for this compound may vary, these values provide a general reference for expected outcomes.

| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone Phenylhydrazone Analogs | DMF, POCl₃ | 60 - 70 | 6 | Good | [4] |

| Substituted Phenyl Hydrazones | DMF, POCl₃ | Room Temp. | 3 | Excellent | [4] |

| N'-(1-phenylethylidene)benzohydrazide | DMF, POCl₃ | 60 - 65 | 4 | Good | [5] |

| 1,3-disubstituted-5-chloro-1H-pyrazoles | DMF, POCl₃ | 120 | 2 | Good | [4] |

| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF, POCl₃ | 70 | 24 | 48 | [1] |

Detailed Experimental Protocol

This protocol describes the synthesis of this compound via a two-step, one-pot procedure starting from acetophenone and methylhydrazine, employing the Vilsmeier-Haack reaction.

Materials and Reagents:

-

Acetophenone

-

Methylhydrazine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Methanol

-

Sodium bicarbonate (NaHCO₃)

-

Crushed ice

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) apparatus

Procedure:

Step 1: In-situ Formation of the Vilsmeier Reagent

-

In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 10 mL).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

Step 2: Synthesis of Acetophenone Methylhydrazone (Intermediate) This step is often performed in situ or as a separate preceding step.

-

In a separate flask, dissolve acetophenone (0.01 mol) in a suitable solvent like ethanol.

-

Add methylhydrazine (0.01 mol) to the solution.

-

A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Stir the mixture at room temperature or gentle reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

The resulting hydrazone can be isolated or used directly in the next step. For this one-pot protocol, we will assume in-situ formation or direct addition.

Step 3: Cyclization and Formylation

-

To the pre-formed Vilsmeier reagent at 0 °C, slowly add the acetophenone methylhydrazone (0.004 mol) in small portions.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-65 °C.[5]

-

Maintain the temperature and continue stirring for 4-6 hours.[5] Monitor the progress of the reaction by TLC.

Step 4: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral.

-

A precipitate of the crude product should form.

-

Filter the solid product using a Buchner funnel and wash it thoroughly with cold water.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

For further purification, recrystallize the crude product from a suitable solvent such as methanol or ethanol.[5]

Characterization: The structure of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Vilsmeier-Haack Reaction Mechanism Overview

References

- 1. mdpi.com [mdpi.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Vilsmeier-Haack Formylation of 1-methyl-3-phenyl-1H-pyrazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[1][2][3][4] Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][5][6][7][8][9] The introduction of a formyl group at the C4-position of the pyrazole ring, as in the case of 1-methyl-3-phenyl-1H-pyrazole, provides a valuable synthetic handle for further molecular elaborations and the generation of diverse compound libraries for drug discovery.

These application notes provide a detailed protocol for the Vilsmeier-Haack formylation of 1-methyl-3-phenyl-1H-pyrazole to yield 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. The document includes the reaction mechanism, a detailed experimental protocol, and a summary of reaction conditions reported for similar pyrazole derivatives.

Reaction Principle and Mechanism

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium ion (also known as the Vilsmeier salt), is generated from the reaction of DMF and POCl₃. This electrophilic species then attacks the electron-rich C4-position of the 1-methyl-3-phenyl-1H-pyrazole ring. The resulting intermediate is subsequently hydrolyzed during aqueous work-up to afford the corresponding 4-formyl pyrazole derivative.[2][3]

Caption: Mechanism of Vilsmeier-Haack Formylation.

Experimental Protocol

This protocol provides a general procedure for the Vilsmeier-Haack formylation of 1-methyl-3-phenyl-1H-pyrazole. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

1-methyl-3-phenyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization or column chromatography)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath with temperature control

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Filtration apparatus (Büchner funnel and flask)

Procedure:

Caption: Experimental Workflow for Vilsmeier-Haack Formylation.

-

Preparation of the Vilsmeier Reagent: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (3 to 5 equivalents) to anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. To this cooled solution, add phosphorus oxychloride (POCl₃) (1.5 to 3 equivalents) dropwise with stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0°C for 30 minutes.

-

Reaction with Pyrazole: Dissolve 1-methyl-3-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a temperature ranging from 60°C to 90°C.[2][7] The reaction time can vary from 2 to 8 hours.[2][7][8] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Characterization: Characterize the purified this compound by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point of the solid product should also be determined.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of various pyrazole derivatives, which can serve as a reference for optimizing the reaction for 1-methyl-3-phenyl-1H-pyrazole.

| Substrate | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃ (2), DMF (5) | - | 120 | 2 | 55 | [10] |

| Hydrazones | POCl₃ (3), DMF | - | 80-90 | 4 | Good | [7] |

| Hydrazones | POCl₃, DMF | - | Room Temp | 8-10 | Good | [8] |

| 1-(2,6-dichloro-4-triflouromethyl-phenyl)-piperidine-2,6-dione | POCl₃, DMF | - | 60-70 | 6 | Excellent | [2] |

| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | POCl₃ (10), DMF | - | Reflux | 6 | 90 | [2] |

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The Vilsmeier-Haack reaction is exothermic. Maintain proper temperature control, especially during the addition of POCl₃.

-

Dichloromethane and DMF are hazardous solvents. Avoid inhalation and skin contact.

-

Always perform the reaction in a well-ventilated area.

References

- 1. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. chemmethod.com [chemmethod.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jpsionline.com [jpsionline.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Knoevenagel Condensation with 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon bonds. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product, often after a subsequent dehydration step.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of a wide array of heterocyclic compounds and other pharmacologically relevant scaffolds. Pyrazole derivatives, known for their diverse biological activities, are often synthesized using this method.[3][4]

This document provides a detailed protocol for the Knoevenagel condensation of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with various active methylene compounds. It includes multiple catalytic systems and reaction conditions to offer flexibility and optimization for specific research needs.

Chemical Information

-

Compound: this compound

-

CAS Number: 304477-40-5[5]

-

Molecular Formula: C₁₁H₁₀N₂O[5]

-

Molar Mass: 186.21 g/mol [5]

-

Appearance: White to pale yellow crystalline solid[5]

-

Melting Point: 105°C[5]

General Reaction Scheme

The Knoevenagel condensation of this compound with an active methylene compound (where Z¹ and Z² are electron-withdrawing groups) is depicted below:

Caption: General Knoevenagel condensation reaction.

Experimental Protocols

Three distinct protocols are presented below, utilizing different catalysts and reaction media. These protocols are based on established methodologies for similar aromatic and heteroaromatic aldehydes.[6][7][8]

Protocol 1: Ammonium Carbonate Catalysis in Aqueous Ethanol

This protocol is adapted from a green chemistry approach for the Knoevenagel condensation of pyrazole aldehydes.[8][9]

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

-